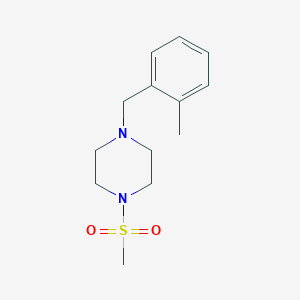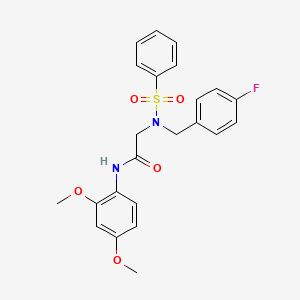![molecular formula C15H16FN3O3 B5708652 1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine CAS No. 5260-53-7](/img/structure/B5708652.png)
1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a 5-nitrofuran-2-ylmethyl group
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-Fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the piperazine ring is reacted with 2-fluorobenzyl chloride in the presence of a base.
Attachment of the 5-Nitrofuran-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with 5-nitrofuran-2-carbaldehyde under reductive amination conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The fluorophenyl group may enhance binding affinity to specific targets, contributing to the compound’s biological activity.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine can be compared with similar compounds such as:
1-(2-Fluorophenyl)piperazine: Lacks the nitrofuran moiety, resulting in different biological activity.
4-[(5-Nitrofuran-2-yl)methyl]piperazine: Lacks the fluorophenyl group, which may affect its binding affinity and specificity.
1-(2-Chlorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine: The chlorine substituent may alter the compound’s reactivity and biological properties compared to the fluorine substituent.
The uniqueness of this compound lies in its combination of the fluorophenyl and nitrofuran moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-13-3-1-2-4-14(13)18-9-7-17(8-10-18)11-12-5-6-15(22-12)19(20)21/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHTUIUXDCPMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967029 |
Source


|
| Record name | 1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5260-53-7 |
Source


|
| Record name | 1-(2-Fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B5708570.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B5708583.png)




![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)
![1-[3-(2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B5708621.png)

![(E)-N-{1-[4-(BENZYLOXY)-2-METHOXYPHENYL]PROPYLIDENE}HYDROXYLAMINE](/img/structure/B5708626.png)

![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)

